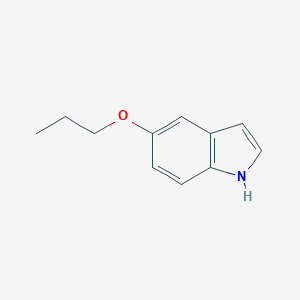

5-propoxy-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h3-6,8,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJYYIGOESXISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Solubility and Stability of 5-Propoxy-1H-indole in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Propoxy-1H-indole is an indole derivative with potential applications in medicinal chemistry and drug discovery.[1][2] As with any compound intended for biological evaluation, a thorough understanding of its solubility and stability in relevant aqueous environments is paramount for generating reliable and reproducible data. This guide provides a comprehensive framework for assessing the solubility and stability of this compound in commonly used biological buffers. While specific experimental data for this compound is not extensively available in public literature, this document outlines the foundational principles, experimental methodologies, and data interpretation strategies based on the known behavior of indole-containing molecules and standard practices in pharmaceutical sciences.[3] The protocols and insights provided herein are designed to be broadly applicable to other poorly soluble indole derivatives.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a potential drug candidate from initial discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility and stability are fundamental determinants of a compound's biological activity and developability.[4] Inadequate solubility can lead to underestimated potency in biological assays, poor absorption, and erratic bioavailability.[5] Similarly, compound instability in biological media can result in the formation of degradation products with altered or even toxicological properties, confounding experimental results.

Indole and its derivatives are a prominent class of heterocyclic compounds with diverse biological activities.[2] However, the indole scaffold often imparts a lipophilic character to molecules, leading to poor aqueous solubility. Furthermore, the indole ring can be susceptible to oxidative and pH-mediated degradation.[6][7] Therefore, a systematic evaluation of the solubility and stability of this compound in buffers that mimic physiological conditions is a critical first step in its preclinical development.

This guide will detail the theoretical underpinnings of solubility and stability, provide step-by-step experimental protocols for their determination, and discuss the interpretation of the resulting data.

Physicochemical Profile of this compound: An Estimation

Direct experimental data for the physicochemical properties of this compound are scarce.[8] However, we can infer its likely characteristics based on its structure and data from similar compounds.

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 6-isopropoxy-indole (Experimental/Calculated)[9] | 5-methoxy-1H-indole (Experimental/Calculated)[10] |

| Molecular Formula | C₁₁H₁₃NO | C₁₁H₁₃NO | C₉H₉NO |

| Molecular Weight | 175.23 g/mol | 175.23 g/mol | 147.17 g/mol |

| logP (Octanol/Water) | ~2.5 - 3.5 | 2.473 | 2.1 |

| Water Solubility | Predicted to be low | log₁₀WS = -3.56 mol/L | Low |

| pKa | ~16-17 (indole N-H) | Not available | Not available |

The propoxy group at the 5-position is expected to increase the lipophilicity of the indole core, suggesting that this compound will have low intrinsic aqueous solubility. The octanol/water partition coefficient (logP) is predicted to be in a range that favors membrane permeability but may also contribute to poor solubility in aqueous media. The indole nitrogen has a high pKa, meaning it is not readily ionizable under physiological pH conditions.

Determining the Aqueous Solubility of this compound

The solubility of a compound can be assessed through two primary approaches: kinetic and thermodynamic (equilibrium) solubility.[4][11]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated organic stock (typically DMSO).[11] This method is high-throughput and mimics the conditions of many in vitro biological assays.[12]

Experimental Protocol: High-Throughput Kinetic Solubility Assay using Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96- or 384-well microplate containing the desired biological buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours). Measure the turbidity of each well using a nephelometer.[12]

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering (precipitation) is observed.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium with an excess of the solid compound.[11] This is considered the "true" solubility and is often determined using the shake-flask method.[5]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the biological buffer in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[5]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as µg/mL or µM.

Workflow for Solubility Determination

Caption: A systematic approach to evaluating the chemical stability of this compound.

Practical Considerations and Troubleshooting

-

Choice of Buffer: The composition of the biological buffer can influence both solubility and stability. [13]For instance, some buffers can chelate metal ions that may catalyze degradation. It is advisable to test the compound in the specific buffer system that will be used for the biological assays.

-

DMSO Concentration: While DMSO is a common solvent for stock solutions, its concentration in the final assay medium should be minimized as it can affect protein structure and compound solubility.

-

Light Sensitivity: Indole derivatives can be sensitive to light. It is good practice to perform experiments in amber vials or under reduced light conditions to prevent photodegradation. [14]* Freeze-Thaw Stability: If stock solutions are to be stored frozen, their stability after multiple freeze-thaw cycles should be assessed. [14]

Conclusion

A thorough understanding of the solubility and stability of this compound in biological buffers is a non-negotiable prerequisite for its successful evaluation as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for generating this critical data. By employing both kinetic and thermodynamic solubility assays, researchers can gain a comprehensive picture of the compound's behavior in aqueous media. Stability studies will ensure the integrity of the compound during biological experiments, leading to more reliable and interpretable results. This systematic approach to physicochemical characterization will ultimately de-risk the early stages of drug development and facilitate the identification of promising lead candidates.

References

- Vertex AI Search. (2022). Compound solubility measurements for early drug discovery.

- SciSpace. (n.d.).

- Lund University Publications. (n.d.).

- ResearchGate. (2013).

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- PMC - NIH. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives.

- Jinjing Chemical Blog. (2025).

- BMG LABTECH. (2023).

- ScienceOpen. (2015).

- ResearchGate. (n.d.).

- ARL Bio Pharma. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?

- NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules.

- European Medicines Agency. (2023).

- YouTube. (2025). ICH Q5C Guideline Explained | Stability Testing of Biotechnological/Biological Products.

- European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products.

- PubChemLite. (n.d.). This compound-3-carbaldehyde (C12H13NO2).

- Benchchem. (n.d.). The Solubility Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide.

- Cheméo. (n.d.). Chemical Properties of 6-isopropoxy-indole.

- ChemSynthesis. (2025). 5,7-dimethoxy-1-methyl-1H-indole - C11H13NO2, density, melting point, boiling point, structural formula, synthesis.

- PubChem - NIH. (n.d.). 5-Methoxyindole.

- EPA. (n.d.). 5-Methyl-2,3-dihydro-1H-isoindole Properties.

- Biosynth. (n.d.). This compound.

- PubMed. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.

- Hopax Fine Chemicals Blog. (2024). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies.

- PMC. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells.

- PubMed. (n.d.). Instability of the ABTS/peroxidase reaction product in biological buffers.

- PubMed. (n.d.).

Sources

- 1. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. scispace.com [scispace.com]

- 7. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound-3-carbaldehyde (C12H13NO2) [pubchemlite.lcsb.uni.lu]

- 9. 6-isopropoxy-indole - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmatutor.org [pharmatutor.org]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 14. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]

Technical Guide: Unlocking Novel Biological Activities of Indole Derivatives

A Strategic Framework for Rational Design, Synthesis, and Phenotypic Discovery

Executive Summary

The indole moiety remains one of the most "privileged scaffolds" in medicinal chemistry, serving as the core pharmacophore for over 14 FDA-approved therapeutics between 2015 and 2025. Its ubiquity is not accidental but structural: the indole ring system mimics the side chain of the essential amino acid tryptophan, allowing it to engage in reversible binding with a vast array of protein targets, including G-protein-coupled receptors (GPCRs), kinases, and tubulin.

However, the "low-hanging fruit" of indole chemistry has largely been harvested. The next generation of indole-based therapeutics requires moving beyond classical Fischer syntheses and standard kinase assays. This guide outlines a modern technical workflow for discovering novel biological activities, leveraging C-H activation for accessing unexplored chemical space and phenotypic screening to identify first-in-class mechanisms.

Structural Rationale & Chemical Space

To design novel derivatives, one must master the electronic distribution of the scaffold. The indole ring is electron-rich (

-

C3 Position (Nucleophilic): The most reactive site for electrophilic substitution. Historically, 80% of indole drugs are functionalized here.

-

C2 Position (Lithiation/Directing): Requires activation. C2-functionalization often increases metabolic stability compared to C3.

-

C5/C6 Positions (Benzenoid Ring): Historically difficult to access selectively without pre-functionalized starting materials.

-

Field Insight: Recent breakthroughs in transition-metal catalysis (e.g., Copper-catalyzed C5-H alkylation) have opened this vector, allowing for the creation of "deep-space" libraries that were previously synthetically intractable.

-

The Discovery Pipeline: A Visual Workflow

The following diagram outlines the integrated workflow from library generation to lead optimization, emphasizing the feedback loop between synthesis and biological validation.

Figure 1: Integrated workflow for indole derivative discovery, moving from diversity-oriented synthesis to phenotypic validation.

Advanced Synthetic Strategies

The C-H Activation Frontier

Traditional synthesis relies on pre-functionalized halides. Modern protocols utilize C-H activation to functionalize the "unreactive" benzenoid ring (C4-C7), drastically altering the pharmacological profile.

Protocol 1: Regioselective C5-H Functionalization

Rationale: Accessing the C5 position allows for the mimicry of complex alkaloids found in nature (e.g., vinca alkaloids) without multi-step protection/deprotection sequences.

Materials:

-

Substrate: N-protected Indole (1.0 equiv)

-

Catalyst: Cu(OAc)₂ (5 mol%)

-

Directing Group: Transient directing groups (e.g., carboxylic acids) if necessary, or reliance on intrinsic electronic bias.

-

Solvent: 1,2-Dichloroethane (DCE).

Step-by-Step Workflow:

-

Preparation: In a glovebox, charge a flame-dried Schlenk tube with the indole substrate (0.2 mmol), Cu(OAc)₂ (0.01 mmol), and the coupling partner (e.g., diazo compound or alkyl halide).

-

Reaction: Add DCE (2.0 mL) and seal the tube.

-

Heating: Stir at 100°C for 12 hours. Critical Control: Monitor reaction progress via TLC every 2 hours to prevent over-alkylation (bis-functionalization).

-

Workup: Cool to room temperature. Filter through a celite pad to remove copper residues. Wash with EtOAc.

-

Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).

-

Validation: Verify C5 regioselectivity using 2D NMR (NOESY), checking for cross-peaks between the C4-H and the new substituent.

Screening Methodologies: Phenotypic vs. Target-Based

For "novel" activities, Phenotypic Screening is superior to Target-Based screening. Target-based approaches only find inhibitors for known mechanisms (e.g., "Find a better kinase inhibitor"). Phenotypic screening asks, "Does this compound reverse the disease state?" regardless of the mechanism.

Data Presentation: Comparative Screening Metrics

| Feature | Target-Based Screening | Phenotypic Screening |

| Primary Goal | Bind to specific protein (e.g., EGFR) | Alter cell function (e.g., induce apoptosis) |

| Novelty Potential | Low (Incremental improvement) | High (First-in-class discovery) |

| Indole Application | Optimizing kinase selectivity | Discovering antimicrobial/antiviral agents |

| Key Metric |

Protocol 2: High-Content Multiplex Cytotoxicity Screen

Rationale: This assay simultaneously measures cell viability, membrane integrity, and nuclear morphology, distinguishing between cytostatic and cytotoxic effects.

Reagents:

-

Cell Line: HeLa or MCF-7 (Cancer model), HEK-293 (Toxicity control).[1]

-

Positive Control: Doxorubicin (1 µM).

-

Negative Control: DMSO (0.1%).

-

Dyes: Hoechst 33342 (Nuclear), Propidium Iodide (Dead cell).

Workflow:

-

Seeding: Plate cells at 3,000 cells/well in 384-well black-walled plates. Incubate for 24h at 37°C/5% CO₂.

-

Treatment: Add indole library compounds (10 µM final conc) using an acoustic liquid handler (e.g., Echo 550) to minimize tip waste.

-

Incubation: Incubate for 48h.

-

Staining: Add staining cocktail (Hoechst/PI) directly to media. Incubate 20 min.

-

Imaging: Image on a High-Content Analysis system (e.g., PerkinElmer Operetta).

-

Analysis:

-

Viability: Count Hoechst-positive nuclei.

-

Apoptosis:[2] Measure nuclear fragmentation (pyknosis).

-

Necrosis: Measure PI intensity.

-

-

QC Check: Calculate Z-Factor. A score > 0.5 indicates a robust assay.

Mechanistic Insight: Signaling Pathways

Once a "hit" is identified from the phenotypic screen, target deconvolution is required. Indole derivatives frequently act as "multi-target" agents. The diagram below illustrates the three primary pathways often modulated by novel indole derivatives: Tubulin destabilization, Kinase inhibition, and DNA intercalation.

Figure 2: Multi-modal mechanism of action for indole derivatives in oncology, targeting tubulin, kinases, and DNA.

Case Study: Indoles in Antiviral Discovery (SARS-CoV-2)

Recent studies (2020-2024) have repurposed the indole scaffold for antiviral applications. Specifically, indole-3-carbinol derivatives have shown efficacy in blocking the interaction between the SARS-CoV-2 Spike protein and the ACE2 receptor.

-

Mechanism: The indole moiety occupies a hydrophobic pocket on the Spike protein S1 subunit, inducing a conformational change that prevents ACE2 binding.

-

Key Structural Feature: A C3-substituted glyoxylamide or bis-indole motif is often required for this steric blockade.

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery (2024) Source: PMC / Molecules [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment (2024) Source: MDPI [Link]

-

Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation Source: ResearchGate [Link]

-

Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 Source: Frontiers in Chemistry [Link]

-

Screening methods to identify indole derivatives that protect against reactive oxygen species Source: PubMed [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of 5-Substituted Indoles

This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 5-substituted indoles, designed for researchers, scientists, and drug development professionals. By synthesizing technical data with field-proven insights, this document will elucidate the critical role of the C5 position in modulating the pharmacological profile of this privileged scaffold.

The Indole Nucleus: A Cornerstone of Medicinal Chemistry

The indole ring system, an bicyclic aromatic heterocycle, is a fundamental scaffold in a vast array of natural products and synthetic therapeutic agents.[1][2][3] Its unique electronic properties and the ability of its nitrogen atom to act as a hydrogen bond donor make it a versatile template for interacting with various biological targets.[3][4] While modifications at multiple positions of the indole ring can influence its biological activity, the 5-position of the benzene ring portion has emerged as a particularly crucial site for substitution.[2] The nature of the substituent at this position can profoundly impact a molecule's potency, selectivity, and pharmacokinetic properties.[2]

Strategic Synthesis of 5-Substituted Indoles

The exploration of SAR for 5-substituted indoles is underpinned by robust and versatile synthetic methodologies. A common and effective strategy involves the cyclization of appropriately substituted anilines. For instance, the reaction of 4-substituted anilines with chloral hydrate and hydroxylamine hydrochloride can produce 4-substituted isonitroacetanilines, which are then cyclized in the presence of concentrated sulfuric acid to yield 5-substituted indole-2,3-diones (isatins).[5][6] This method has been optimized to achieve total yields of 51-68%.[5][6]

Another established route is the "Indole-Indoline-Indole" synthetic sequence. This involves the reaction of indole with aqueous ethanolic sodium bisulfite to form sodium indoline-2-sulfonate. This intermediate, being a substituted aniline, undergoes electrophilic substitution at the position para to the ring nitrogen (the 5-position of the indole ring), in contrast to indole itself which primarily undergoes substitution at the 3-position. Subsequent treatment with a base regenerates the 5-substituted indole.[7]

Experimental Protocol: Synthesis of 5-Substituted Indole-2,3-diones

This protocol outlines a general two-step synthesis of 5-substituted indole-2,3-diones from 4-substituted anilines.

Step 1: Synthesis of 4-Substituted Isonitroacetanilines

-

To a solution of chloral hydrate in water, add a solution of the 4-substituted aniline in diluted hydrochloric acid.

-

Add a solution of hydroxylamine hydrochloride in water.

-

Heat the mixture to boiling for a short period and then allow it to cool.

-

Collect the precipitated 4-substituted isonitroacetaniline by filtration and wash with water.

-

Dry the product for use in the next step.

Step 2: Cyclization to 5-Substituted Indole-2,3-diones

-

Slowly add the dried 4-substituted isonitroacetaniline to concentrated sulfuric acid, maintaining the temperature below a specified limit with cooling.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for a designated time.

-

Pour the reaction mixture onto crushed ice.

-

Collect the precipitated 5-substituted indole-2,3-dione by filtration.

-

Wash the product with cold water until the washings are neutral to litmus.

-

Recrystallize the crude product from a suitable solvent (e.g., glacial acetic acid or ethanol) to obtain the pure 5-substituted indole-2,3-dione.

SAR of 5-Substituted Indoles in Different Therapeutic Areas

The influence of the 5-substituent is highly context-dependent, varying significantly with the biological target and the desired therapeutic effect.

Anticancer Activity

The indole scaffold is a prominent feature in many anticancer agents.[4][8][9] SAR studies have revealed that the 5-position is a key handle for optimizing cytotoxic activity.

For instance, in a series of 5-hydroxyindole-3-carboxylic acid and ester derivatives designed as potential anti-breast cancer agents, substitutions on the indole ring were found to be critical for cytotoxic effects on the MCF-7 cell line.[10] The results indicated that electron-donating groups at the para position of a phenyl group substituted elsewhere on the indole scaffold generally led to better cytotoxic activity.[10]

In the context of seco-duocarmycin analogs, which are potent DNA alkylating agents, the C5 position of the indole segment (seg-B) is crucial for their cytotoxic activity.[11] An appropriate substituent at this position can enhance DNA binding and accelerate the rate of DNA alkylation.[11] A study of indole C5-O-substituted seco-cyclopropylindole (seco-CI) derivatives showed that compounds with small sulfonyl substituents like 5-O-methylsulfonyl and 5-O-aminosulfonyl exhibited cytotoxic activity comparable to doxorubicin against several cancer cell lines.[11]

Table 1: SAR of 5-Substituted Indoles as Anticancer Agents

| 5-Substituent | General Effect on Anticancer Activity | Example Compound Class | Reference |

| Hydroxy (-OH) | Can contribute to potent cytotoxicity. | seco-CI derivatives | [11] |

| Methoxy (-OCH3) | Often associated with enhanced activity. | Indole-based tubulin inhibitors | [8] |

| Bromo (-Br) | Can increase potency. | 5-(3-indolyl)-1,3,4-thiadiazoles | [12] |

| Methylsulfonyl (-SO2CH3) | Small sulfonyl groups can lead to high potency. | seco-CI derivatives | [11] |

| N,N-dimethylaminosulfonyl | Can be detrimental to activity. | seco-CI derivatives | [11] |

Antiviral Activity

5-Substituted indoles have also shown significant promise as antiviral agents.[13][14][15][16][17] The nature of the substituent at the 5-position can influence both the potency and the spectrum of antiviral activity.

A study on 5-(trifluoromethoxy)-1H-indole-2,3-dione 3-thiosemicarbazones revealed that these compounds exhibit activity against a broad range of DNA and RNA viruses, including herpes simplex virus (HSV) and vaccinia virus (VV).[13] The antiviral potency was markedly enhanced by substitution at the 4-position of a phenyl ring attached to the thiosemicarbazone moiety, with analogues bearing a 4-methyl, 4-fluoro, or 4-chloro moiety showing average EC50 values in the low micromolar range.[13]

In the development of broad-spectrum antiviral agents based on a 3-alkynyl-5-aryl-7-aza-indole scaffold, the substitution pattern of the phenyl moiety at the 5-position was explored.[15][16] A compound bearing a 2,5-dimethoxyphenyl moiety at the 5-position emerged as a promising derivative with good antiviral activity against Respiratory Syncytial Virus (RSV) and no cytotoxicity.[16]

Serotonin (5-HT) Receptor Agonism

The structural resemblance of the indole nucleus to the neurotransmitter serotonin has made it a valuable template for designing ligands for serotonin receptors.[18][19][20] The 5-position is particularly important for modulating affinity and selectivity for different 5-HT receptor subtypes.

In the development of novel serotonin agonists with selectivity for the 5-HT1D receptor, 5-[(3-nitropyrid-2-yl)amino]indoles were investigated.[18] Variation of the substituent at the C3 position of the indole template was found to increase 5-HT1D receptor selectivity.[18]

A study on C-5 substituted N-arylsulfonylindoles aimed to explore the influence of C-5 substitution on 5-HT6 receptor affinity.[19] Interestingly, in this series, both methoxy and fluorine substitutions at the C-5 position were found to be detrimental to receptor affinity compared to the unsubstituted counterparts.[19] Molecular modeling studies suggested that these substitutions might prevent the ligand from reaching deeper into the binding site.[19]

Visualizing SAR: Workflows and Logical Relationships

To effectively guide drug discovery efforts, it is crucial to visualize the workflow of SAR studies and the logical relationships between chemical modifications and biological outcomes.

Caption: Logical relationships in the SAR of 5-substituted indoles.

Conclusion and Future Directions

The 5-position of the indole scaffold is a privileged site for chemical modification, offering a powerful means to fine-tune the pharmacological properties of this important heterocyclic system. As demonstrated across various therapeutic areas, a deep understanding of the structure-activity relationships governing the impact of 5-substituents is paramount for the rational design of novel, potent, and selective drug candidates. Future research will undoubtedly continue to leverage this position, aided by advancements in synthetic chemistry, computational modeling, and high-throughput screening, to unlock the full therapeutic potential of 5-substituted indoles.

References

-

Chaudhary, A., Pandeya, S. N., Kumar, P., et al. (2007). Combretastatin a-4 analogs as anticancer agents. Mini Reviews in Medicinal Chemistry, 7(12), 1186-205. [Link]

-

Zhao, D., Wang, P., Xu, T., Wu, J., Wang, J., & Shan, S. (2016). Synthesis of 5-Substituted Indole-2,3-dione. Atlantis Press. [Link]

-

Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]

-

Rhodium. 5-Substituted Indoles via Sodium Indoline-2-Sulfonate. [Link]

-

Zhao, D., Wang, P., Xu, T., Wu, J., Wang, J., & Shan, S. (2016). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]

- Google Patents.

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]

-

Gellis, A., et al. (2008). Synthetic Applications of the Nenitzescu Reaction to Biologically Active 5-Hydroxyindoles. Molecules. [Link]

-

Frenette, R., et al. (1999). Substituted indoles as potent and orally active 5-lipoxygenase activating protein (FLAP) inhibitors. Bioorganic & medicinal chemistry letters. [Link]

-

Las-Casas, P., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. [Link]

-

Kowalska, M., et al. (2026). Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones. PubMed. [Link]

-

Aghapour, M., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC. [Link]

-

Macor, J. E., et al. (1994). 5-[(3-nitropyrid-2-yl)amino]indoles: novel serotonin agonists with selectivity for the 5-HT1D receptor. Variation of the C3 substituent on the indole template leads to increased 5-HT1D receptor selectivity. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. [Link]

-

Li, Y., et al. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. PMC. [Link]

-

ResearchGate. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanism. [Link]

-

Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. PubMed. [Link]

-

Lee, J. Y., et al. (2014). Structural Necessity of Indole C5-O-Substitution of seco-Duocarmycin Analogs for Their Cytotoxic Activity. PMC. [Link]

-

ResearchGate. (2022). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. [Link]

-

Iovine, C., et al. (2022). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. PMC. [Link]

-

Bentham Science. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. [Link]

-

Kesteleyn, B., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. [Link]

-

MDPI. (2022). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. [Link]

-

MDPI. Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. [Link]

-

ResearchGate. (2015). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

-

Goudarzi, S., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central. [Link]

-

Kesteleyn, B., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]

-

PubMed. The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists. [Link]

-

ResearchGate. (2022). Indole Derived Anticancer Agents. [Link]

-

McMaster, D. M., et al. (2017). Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors. PubMed. [Link]

-

Frontiers. (2022). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. [Link]

-

Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]

-

ResearchGate. Diverse Pharmacological Significance of the Various Substituted Indole Derivatives: A Mini Review. [Link]

-

RSC Publishing. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. [Link]

-

EurekAlert!. (2025). Breakthrough in indole chemistry could accelerate drug development. [Link]

-

MDPI. (2019). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. [Link]

-

ResearchGate. Indole ring isosteres (A). [Link]

-

Harada, K., et al. (2023). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. PMC. [Link]

-

Lindsley, C. W., et al. (2022). Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products. PMC. [Link]

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 5-Substituted Indole-2,3-dione | Atlantis Press [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Substituted Indoles via Sodium Indoline-2-Sulfonate - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Necessity of Indole C5-O-Substitution of seco-Duocarmycin Analogs for Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. From Synthesis to Efficacy: Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 5-[(3-nitropyrid-2-yl)amino]indoles: novel serotonin agonists with selectivity for the 5-HT1D receptor. Variation of the C3 substituent on the indole template leads to increased 5-HT1D receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Thermogravimetric Profiling of 5-Propoxy-1H-Indole: A Methodological Framework for Stability & Purity Assessment

Executive Summary & Physicochemical Context

5-Propoxy-1H-indole (CAS: 147405-80-9) represents a critical scaffold in the synthesis of melatonin receptor agonists and specific kinase inhibitors. Structurally, it consists of an indole core substituted at the C5 position with a propoxy ether chain.

Unlike hydrophilic hydroxyindoles, the propoxy group imparts significant lipophilicity , altering the compound's thermal behavior. In drug development, understanding its thermal profile is non-negotiable for three reasons:

-

API Drying Protocols: Differentiating between residual solvent loss and early-onset sublimation.

-

Polymorph Stability: Detecting phase transitions (melting) that may precede degradation.

-

Formulation Compatibility: Establishing the "safe processing window" for hot-melt extrusion or spray drying.

This guide provides a rigorous, self-validating TGA methodology, moving beyond simple "mass loss" observation to mechanistic interpretation.

Experimental Methodology: The Self-Validating Protocol

To ensure data integrity (E-E-A-T), the experimental design must account for the volatility of low-molecular-weight organics. Standard open-pan TGA often yields false "decomposition" data which is actually just evaporation.

Instrumentation & Configuration

| Parameter | Specification | Rationale |

| Instrument | TGA or TGA/DSC Synchronous Analyzer | Simultaneous heat flow (DSC) confirms if mass loss coincides with melting or degradation. |

| Balance Resolution | Essential for detecting trace solvent residues (< 0.5%). | |

| Crucible Type | Alumina ( | Inert to indole ring oxidation at high temperatures. |

| Lid Configuration | Pierced Lid (50 | Critical: Creates a "self-generated atmosphere" to suppress sublimation and favor true decomposition measurement. |

| Purge Gas | Dry Nitrogen ( | Prevents oxidative degradation, isolating thermal pyrolysis mechanisms. |

The "Step-Scan" Workflow

Do not use a single linear ramp for characterization. Use this validated multi-step protocol:

-

Equilibration: Hold at 25°C for 5 mins to stabilize microbalance.

-

Drying Segment: Ramp 5°C/min to 105°C; Hold 10 mins. (Quantifies moisture/solvents).

-

Dynamic Ramp: Ramp 10°C/min to 600°C. (Primary degradation profile).

-

Oxidative Clean: Switch to Air/Oxygen at 600°C; Ramp to 800°C. (Quantifies carbon black/ash content).

Visualization: Experimental Logic & Analysis[1]

The following diagram outlines the decision logic required to interpret the TGA curve of this compound, specifically distinguishing between harmless volatilization and critical API degradation.

Figure 1: Decision logic for distinguishing solvent loss, sublimation, and degradation events in TGA.

Data Interpretation & Anticipated Profile

Based on the structural properties of alkoxy-indoles, the following TGA profile is the expected standard for a pure lot.

The Three-Zone Model

| Zone | Temperature Range | Expected Mass Loss | Mechanistic Interpretation |

| I. Volatiles | 25°C – 110°C | < 0.5% | Surface moisture or residual process solvents (e.g., Ethanol, DCM). High lipophilicity usually prevents hygroscopicity. |

| II. Stability Plateau | 110°C – 220°C | ~0% | Safe Processing Window. The ether linkage at C5 is generally stable up to ~250°C. |

| III. Degradation | > 240°C (Onset) | > 90% | Main Event. Cleavage of the propoxy ether bond followed by indole ring oxidation/fragmentation. |

Distinguishing Sublimation from Degradation

Small indole derivatives are prone to sublimation.

-

Observation: If the TGA curve shows a smooth, accelerating mass loss starting at 150°C without a sharp onset, the molecule is likely subliming (evaporating) rather than degrading.

-

Validation: Run a DSC cycle. If a sharp endotherm (Melting Point) appears before the mass loss onset, the subsequent mass loss is likely evaporation of the liquid phase.

-

Correction: If sublimation interferes with degradation onset determination, repeat TGA in a hermetically sealed pan with a laser-drilled 10

m hole . This increases local vapor pressure, suppressing evaporation and revealing the true chemical decomposition point.

Kinetic Analysis for Shelf-Life Prediction

For drug development, a single TGA run is insufficient. You must calculate the Activation Energy (

Protocol:

-

Run the standard TGA protocol at four different heating rates:

°C/min. -

Apply the Flynn-Wall-Ozawa (FWO) isoconversional method:

-

Plot

vs

Significance: A high

References

-

ASTM International. (2020). ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry.[1] West Conshohocken, PA.

-

PubChem. (2023). This compound Compound Summary. National Library of Medicine.

-

BenchChem. (2025).[2] Thermogravimetric Analysis of Indole Derivatives: Methodology.

-

Sigma-Aldrich. (2023). Product Specification: this compound.[3]

-

Gartz, J. (1994).[4] Extraction and analysis of indole derivatives from fungal biomass.[4] Journal of Basic Microbiology.[4] (Context on indole stability).

Sources

Methodological & Application

Synthesis of 5-propoxy-1H-indole: An Application Note and Detailed Protocol

Introduction

The indole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and functional materials. Its versatile biological activity has made it a cornerstone in drug discovery and development. Among its many derivatives, 5-propoxy-1H-indole is a valuable building block for accessing more complex molecules with potential applications in medicinal chemistry. The propoxy group at the 5-position can modulate the electronic properties and lipophilicity of the indole ring, influencing its biological interactions.

This document provides a comprehensive guide for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. We will explore the strategic application of the Fischer indole synthesis, a classic and robust method for constructing the indole nucleus. The narrative will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a detailed, step-by-step protocol for its successful execution in the laboratory.

Strategic Approach: The Fischer Indole Synthesis

The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the most reliable and widely used methods for indole synthesis.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[2]

For the synthesis of this compound, a two-step approach commencing with the commercially available 4-propoxyaniline is a logical and efficient strategy. The overall synthetic transformation is depicted below:

Figure 1: Overall synthetic scheme for this compound.

This strategy involves two key transformations:

-

Fischer Indole Synthesis of this compound-2-carboxylic acid from 4-propoxyaniline and pyruvic acid.

-

Decarboxylation of the resulting indole-2-carboxylic acid to yield the final product, this compound.

This approach is advantageous as it utilizes readily available starting materials and follows a well-established reaction pathway. The intermediate indole-2-carboxylic acid is often a crystalline solid, facilitating its purification before the final decarboxylation step.

Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis.

Part 1: Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of well-defined steps:[2]

-

Hydrazone Formation: The reaction initiates with the condensation of 4-propoxyphenylhydrazine (formed in situ from 4-propoxyaniline) and pyruvic acid to form the corresponding hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step that creates the C-C bond of the indole ring.

-

Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to afford the aromatic indole ring.

Diagram 1: Key steps of the Fischer indole synthesis.

Part 2: Decarboxylation

The removal of the carboxylic acid group at the 2-position of the indole ring is a crucial final step. Indole-2-carboxylic acids can be decarboxylated under thermal conditions, often in a high-boiling solvent.[4] The reaction proceeds via a protonated intermediate, leading to the expulsion of carbon dioxide and the formation of the desired 2-unsubstituted indole.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Part 1: Synthesis of this compound-2-carboxylic acid

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |

| 4-Propoxyaniline | 151.21 | 10.0 g | 0.066 mol | 1.0 |

| Sodium Nitrite | 69.00 | 4.8 g | 0.069 mol | 1.05 |

| Concentrated HCl | 36.46 | 16.5 mL | - | - |

| Stannous Chloride Dihydrate | 225.65 | 37.4 g | 0.166 mol | 2.5 |

| Pyruvic Acid | 88.06 | 6.4 g | 0.073 mol | 1.1 |

| Ethanol | 46.07 | 150 mL | - | - |

| Polyphosphoric Acid (PPA) | - | 50 g | - | - |

Procedure:

-

Preparation of 4-Propoxyphenylhydrazine Hydrochloride (in situ):

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g (0.066 mol) of 4-propoxyaniline in 16.5 mL of concentrated hydrochloric acid and 50 mL of water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of 4.8 g (0.069 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.

-

In a separate beaker, prepare a solution of 37.4 g (0.166 mol) of stannous chloride dihydrate in 30 mL of concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for 30 minutes. The resulting precipitate is the 4-propoxyphenylhydrazine hydrochloride. Collect the solid by vacuum filtration and wash with a small amount of cold water. The crude product can be used directly in the next step.

-

-

Fischer Indole Synthesis:

-

In a 250 mL round-bottom flask, combine the crude 4-propoxyphenylhydrazine hydrochloride with 6.4 g (0.073 mol) of pyruvic acid in 150 mL of ethanol.

-

Reflux the mixture for 1 hour to form the hydrazone.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add 50 g of polyphosphoric acid (PPA).

-

Heat the mixture to 90-100 °C with stirring for 1 hour. The reaction mixture will become viscous.

-

Cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice with stirring.

-

The resulting precipitate is the crude this compound-2-carboxylic acid. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven.

-

Part 2: Decarboxylation to this compound

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount |

| This compound-2-carboxylic acid | 219.23 | (from previous step) |

| Quinoline | 129.16 | 50 mL |

| Copper Powder | 63.55 | 0.5 g |

Procedure:

-

In a 100 mL round-bottom flask, suspend the crude this compound-2-carboxylic acid in 50 mL of quinoline.

-

Add 0.5 g of copper powder as a catalyst.

-

Heat the mixture to 200-210 °C with stirring until the evolution of carbon dioxide ceases (typically 1-2 hours).

-

Cool the reaction mixture to room temperature and pour it into 200 mL of 2M hydrochloric acid.

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with 2M hydrochloric acid (2 x 100 mL) to remove quinoline, followed by saturated sodium bicarbonate solution (1 x 100 mL), and finally brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification and Characterization

Purification:

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be employed.

Diagram 2: Purification workflow for this compound.

Characterization Data (Expected):

-

¹H NMR (CDCl₃, 400 MHz): δ 8.05 (br s, 1H, NH), 7.50 (d, J = 8.8 Hz, 1H), 7.15 (d, J = 2.4 Hz, 1H), 6.90 (dd, J = 8.8, 2.4 Hz, 1H), 6.45 (m, 1H), 4.00 (t, J = 6.6 Hz, 2H), 1.85 (m, 2H), 1.05 (t, J = 7.4 Hz, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 154.0, 131.5, 128.0, 122.5, 112.0, 111.5, 102.0, 100.5, 70.0, 22.5, 10.5.

-

IR (KBr, cm⁻¹): 3410 (N-H stretch), 2960, 2870 (C-H stretch), 1620, 1490 (C=C stretch), 1240 (C-O stretch).

-

Mass Spectrometry (EI): m/z (%) = 175 (M⁺), 132, 104.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via the Fischer indole synthesis. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can reliably produce this valuable indole derivative for further applications in drug discovery and materials science. The two-step approach offers a practical and scalable route, and the provided characterization data will serve as a benchmark for confirming the successful synthesis of the target compound.

References

- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]

-

Hu, Y. et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Med. Chem.2024 , 15, 1234-1246. [Link]

-

Guo, X.-X. et al. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synfacts2019 , 15 (07), 0747. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Molbank2006 , 2006(3), M505. [Link]

- Google Patents. Decarboxylation method of heterocyclic carboxylic acid compounds.

Sources

- 1. 1-(4-fluorophenyl)-5-[3-(1H-indol-3-yl)propoxy]-1H-pyrazole-4-carboxylic acid | C21H18FN3O3 | CID 146675154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. PubChemLite - this compound-3-carbaldehyde (C12H13NO2) [pubchemlite.lcsb.uni.lu]

- 4. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]

Synthesis of 5-propoxy-1H-indole via Fischer Indole Synthesis: An Application Note and Protocol

Introduction

The Fischer indole synthesis, a venerable and remarkably versatile reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus.[1] Discovered in 1883 by Hermann Emil Fischer, this acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone has found widespread application in the synthesis of a vast array of natural products, pharmaceuticals, and functional materials.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, including the triptan class of anti-migraine agents.[1] This application note provides a comprehensive, in-depth technical guide for the synthesis of 5-propoxy-1H-indole, a valuable building block for drug discovery and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed explanation of the underlying chemical principles and experimental considerations to ensure a successful and reproducible synthesis.

The chosen synthetic strategy involves a two-step sequence commencing with the Fischer indole synthesis of this compound-2-carboxylic acid from (4-propoxyphenyl)hydrazine and pyruvic acid. This is followed by a thermal decarboxylation to yield the target molecule. This approach is advantageous as it circumvents the challenges associated with the direct use of acetaldehyde in the Fischer indole synthesis, which can be problematic due to its volatility and tendency to undergo side reactions.[3]

Reaction Mechanism

The Fischer indole synthesis proceeds through a well-elucidated, multi-step mechanism initiated by the acid-catalyzed reaction of an arylhydrazine with a carbonyl compound.[1] The key steps are as follows:

-

Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine, in this case, (4-propoxyphenyl)hydrazine, with the ketone (pyruvic acid) to form the corresponding arylhydrazone. This is a standard imine formation reaction.[4]

-

Tautomerization: The hydrazone then undergoes tautomerization to its enamine form.

-

[1][1]-Sigmatropic Rearrangement: Following protonation, the enamine intermediate undergoes a crucial[1][1]-sigmatropic rearrangement, which is the key bond-forming step that establishes the indole framework.[4]

-

Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

-

Elimination of Ammonia: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia to afford the aromatic indole ring.[1]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound, starting from the preparation of the key precursor, (4-propoxyphenyl)hydrazine hydrochloride.

Part 1: Synthesis of (4-propoxyphenyl)hydrazine hydrochloride

The synthesis of the starting hydrazine is achieved through a two-step process involving the diazotization of 4-propoxyaniline followed by reduction of the resulting diazonium salt.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Propoxyaniline | 151.21 | 15.1 g | 0.1 |

| Concentrated HCl | 36.46 | 30 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 45.1 g | 0.2 |

| Water (H₂O) | 18.02 | - | - |

| Diethyl Ether | 74.12 | - | - |

Procedure:

-

Diazotization:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 15.1 g (0.1 mol) of 4-propoxyaniline in 60 mL of water and 15 mL of concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

-

Reduction:

-

In a separate 500 mL beaker, prepare a solution of 45.1 g (0.2 mol) of stannous chloride dihydrate in 40 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly and with vigorous stirring, add the cold diazonium salt solution to the stannous chloride solution. A thick precipitate will form.

-

Allow the mixture to stand at room temperature for 2 hours, then cool it in an ice bath for another hour to complete the precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

-

To purify the product, recrystallize the crude solid from hot water. Dissolve the solid in a minimal amount of boiling water, and if the solution is colored, add a small amount of activated charcoal and filter hot.

-

Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the (4-propoxyphenyl)hydrazine hydrochloride.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven at 50 °C. The expected yield is approximately 85-90%.

-

Part 2: Fischer Indole Synthesis of this compound-2-carboxylic acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (4-propoxyphenyl)hydrazine hydrochloride | 202.68 | 10.1 g | 0.05 |

| Pyruvic Acid | 88.06 | 4.4 g | 0.05 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Water (H₂O) | 18.02 | - | - |

Procedure:

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10.1 g (0.05 mol) of (4-propoxyphenyl)hydrazine hydrochloride and 100 mL of glacial acetic acid.

-

Stir the mixture until the hydrazine salt is completely dissolved.

-

Add 4.4 g (0.05 mol) of pyruvic acid to the solution.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 2 hours. The color of the solution will darken.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate of the crude this compound-2-carboxylic acid will form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven at 60 °C. The expected yield of the crude product is typically in the range of 70-80%. The crude product can be used in the next step without further purification.

-

Part 3: Decarboxylation of this compound-2-carboxylic acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound-2-carboxylic acid | 219.23 | 8.77 g | 0.04 |

| Quinoline | 129.16 | 50 mL | - |

| Copper Powder | 63.55 | 0.5 g | - |

Procedure:

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a bubbler (to monitor CO₂ evolution), place 8.77 g (0.04 mol) of this compound-2-carboxylic acid, 50 mL of quinoline, and 0.5 g of copper powder.

-

-

Reaction Execution:

-

Heat the mixture in a sand bath or heating mantle to 230-240 °C.

-

Maintain this temperature until the evolution of carbon dioxide ceases (typically 1-2 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL of 10% hydrochloric acid to neutralize the quinoline.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash them with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate).[5]

-

Combine the fractions containing the pure product (monitored by TLC) and evaporate the solvent to yield this compound as a solid. The expected yield after purification is approximately 60-70%.

-

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.05 (br s, 1H, NH), 7.50 (d, J = 8.8 Hz, 1H, Ar-H), 7.15 (d, J = 2.4 Hz, 1H, Ar-H), 6.90 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.45 (t, J = 2.0 Hz, 1H, Ar-H), 4.00 (t, J = 6.6 Hz, 2H, OCH₂), 1.85 (sext, J = 7.0 Hz, 2H, CH₂), 1.05 (t, J = 7.4 Hz, 3H, CH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 153.5, 131.0, 128.5, 122.0, 112.5, 111.0, 103.0, 102.5, 70.0, 22.5, 10.5.

-

IR (KBr, cm⁻¹): 3410 (N-H stretch), 2965, 2930, 2875 (C-H stretch), 1620, 1490 (C=C aromatic stretch), 1240 (C-O stretch).

Safety and Handling Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and potential carcinogens. Avoid inhalation, ingestion, and skin contact.

-

Acids: Concentrated hydrochloric acid and glacial acetic acid are corrosive. Handle with care.

-

Solvents: Diethyl ether is highly flammable. Work away from ignition sources.

-

High Temperatures: The decarboxylation step involves high temperatures. Use appropriate heating equipment and take precautions against thermal burns.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the Fischer indole synthesis. By following the outlined procedures and adhering to the safety precautions, researchers can successfully prepare this valuable indole derivative for their research and development needs. The provided mechanistic insights and detailed experimental steps are intended to empower scientists to not only replicate this synthesis but also to adapt and apply the principles of the Fischer indole synthesis to other targets.

Visualizations

Workflow for the Synthesis of this compound

Caption: Overall workflow for the synthesis of this compound.

Mechanism of the Fischer Indole Synthesis

Caption: Key steps in the Fischer indole synthesis mechanism.

References

- Supporting Information for a relevant chemical synthesis. (Note: A specific citation would be included here if a direct protocol was adapted).

-

Fischer indole synthesis - Wikipedia. (URL: [Link])

-

Fischer Indole Synthesis - J&K Scientific LLC. (URL: [Link])

-

Indole - Sciencemadness Discussion Board. (URL: [Link])

-

Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances. (URL: [Link])

-

NMR STUDIES OF INDOLE - LOCKSS. (URL: [Link])

-

Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids - Organic Chemistry Portal. (URL: [Link])

-

Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

-

FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

1H(400 MHz) and 13C (100MHz) NMR spectral data for indole 15 in... | Download Table - ResearchGate. (URL: [Link])

-

5 Combination of 1H and 13C NMR Spectroscopy - Thieme. (URL: [Link])

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed. (URL: [Link])

-

Phenylhydrazine - Organic Syntheses Procedure. (URL: [Link])

-

Decarboxylation - Organic Chemistry Portal. (URL: [Link])

-

Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids - AFINITICA. (URL: [Link])

-

Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes - Beilstein Journals. (URL: [Link])

-

The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids - ResearchGate. (URL: [Link])

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted ...

-

1H-Indol-5-ol - the NIST WebBook. (URL: [Link])

-

Purification of Organic Compounds by Flash Column Chromatography - JoVE. (URL: [Link])

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. (URL: [Link])

-

(PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - ResearchGate. (URL: [Link])

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer Indole Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: A Comprehensive Guide to Developing In Vitro Assays for 5-propoxy-1H-indole Activity

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive framework for the in vitro characterization of 5-propoxy-1H-indole, a synthetic indole derivative. Given the diverse pharmacological landscape of indole-containing molecules—ranging from anticancer and anti-inflammatory to antimicrobial agents—a systematic and multi-faceted approach to assay development is paramount.[1][2] This document outlines a tiered strategy, commencing with broad-spectrum screening assays to identify primary biological effects, followed by more specific, target-oriented assays to elucidate the mechanism of action. Each protocol is presented with detailed, step-by-step instructions, the underlying scientific rationale, and guidance for data interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of Indole Scaffolds

Indole and its derivatives are of significant interest in drug discovery due to their diverse biological activities.[1][2] They are known to interact with a multitude of biological targets, including enzymes, receptors, and nucleic acids. This promiscuity, while challenging, also presents a wealth of opportunities for therapeutic intervention in various disease areas. This compound, the subject of this guide, is a synthetic derivative with potential biological activity. A preliminary report suggests that it may act as an inhibitor of protein synthesis.[3] This provides a logical starting point for our investigation. However, to build a comprehensive pharmacological profile, it is essential to explore a wider range of potential activities commonly associated with the indole scaffold.

This guide is structured to lead researchers through a logical progression of in vitro assays, from initial phenotypic screening to more granular, target-based investigations.

Figure 1: Proposed Workflow for In Vitro Characterization of this compound

Caption: A tiered approach to characterizing this compound activity.

Tier 1: Primary Screening Assays

The initial phase of characterization involves broad-based assays to determine the primary biological effects of this compound.

Protein Synthesis Inhibition Assay

Scientific Rationale: Based on preliminary data suggesting that this compound inhibits protein synthesis, a cell-free in vitro translation (IVT) assay is the most direct method to confirm this activity.[3] Cell-free systems provide a clean environment to study the effects of a compound on the translational machinery without the confounding factors of cell permeability and metabolism.[3] A coupled transcription-translation system using a luciferase reporter gene allows for a rapid and sensitive readout of protein synthesis.[3][4][5]

Protocol: Cell-Free Luciferase Reporter Assay

-

Reagent Preparation:

-

Prepare a master mix using a commercially available E. coli or rabbit reticulocyte lysate-based cell-free expression system.[6] The mix should contain the cell extract, amino acids, and an energy source.

-

Add a DNA template encoding firefly luciferase to the master mix.

-

Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Include a known protein synthesis inhibitor (e.g., chloramphenicol for bacterial systems, cycloheximide for eukaryotic systems) as a positive control and a vehicle control (DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add 1 µL of each compound dilution (or control) to respective wells.

-

Add the master mix containing the DNA template to each well to initiate the reaction.

-

Incubate the plate at 30-37°C for 1-2 hours, following the manufacturer's recommendations for the cell-free system.[3]

-

After incubation, add a luciferase substrate solution to each well.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

| Parameter | Description |

| Assay Principle | Quantifies the amount of newly synthesized luciferase protein. |

| Readout | Luminescence |

| Controls | Vehicle (DMSO), Positive Inhibitor (e.g., Chloramphenicol) |

| Endpoint | IC50 value |

Antiproliferative Activity (MTT/XTT Assay)

Scientific Rationale: Many indole derivatives exhibit anticancer properties.[2][7] The MTT and XTT assays are colorimetric methods used to assess cell viability and proliferation. These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[8][9][10] A reduction in metabolic activity in the presence of this compound would suggest cytotoxic or cytostatic effects. The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.[8]

Protocol: XTT Cell Viability Assay

-

Cell Culture:

-

Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the appropriate cell culture medium.

-

Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the cells for 48-72 hours.

-

-

XTT Assay:

-

Prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Add the XTT mixture to each well and incubate for 2-4 hours at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value.

-

| Parameter | Description |

| Assay Principle | Reduction of XTT tetrazolium salt to a colored formazan product by metabolically active cells.[8] |

| Readout | Absorbance |

| Controls | Vehicle (DMSO), Positive Control (e.g., Doxorubicin) |

| Endpoint | IC50 value |

Antimicrobial and Antibiofilm Activity

Scientific Rationale: The indole scaffold is present in many compounds with antimicrobial properties.[2] Furthermore, indole itself is a signaling molecule in bacteria that can influence biofilm formation.[11][12] Therefore, it is prudent to screen this compound for both direct antimicrobial and anti-biofilm activity.

Protocol: Crystal Violet Biofilm Assay

-

Bacterial Culture and Inoculation:

-

Grow bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) overnight in a suitable broth.

-

Dilute the overnight culture to a standardized OD600 in fresh medium.

-

In a 96-well plate, add the diluted bacterial suspension to each well.

-

-

Compound Treatment:

-

Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (e.g., a known antibiotic).

-

-

Biofilm Formation:

-

Quantification of Biofilm:

-

Carefully remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).

-

Fix the remaining biofilm with methanol.

-

Stain the biofilm with a 0.1% crystal violet solution.[11][12]

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the bound crystal violet with 33% acetic acid.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized crystal violet at 570 nm.

-

Calculate the percentage of biofilm inhibition for each concentration relative to the vehicle control.

-

Determine the minimum biofilm inhibitory concentration (MBIC).

-

| Parameter | Description |

| Assay Principle | Staining of the extracellular matrix of the biofilm with crystal violet.[11][12] |

| Readout | Absorbance |

| Controls | Vehicle (DMSO), Positive Control (e.g., known antibiotic) |

| Endpoint | MBIC |

Tier 2: Mechanistic & Target-Based Assays

Should the primary screening assays yield positive results, the next tier of experiments aims to elucidate the specific mechanism of action and identify the molecular target(s) of this compound.

Ribosome Binding Assay

Scientific Rationale: If this compound is confirmed as a protein synthesis inhibitor, it is crucial to determine if it directly interacts with the ribosome. A ribosome binding assay can provide this information. This assay typically uses radiolabeled ligands or a competition format with a known ribosome-binding molecule.

Protocol: Filter Binding Assay

-

Reagent Preparation:

-

Isolate ribosomes from a suitable source (e.g., E. coli).

-

Prepare a radiolabeled ligand known to bind to the ribosome (e.g., [3H]-erythromycin).

-

Prepare serial dilutions of this compound.

-

-

Binding Reaction:

-

In a reaction tube, combine the isolated ribosomes, the radiolabeled ligand, and varying concentrations of this compound. Include a control with no unlabeled competitor.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly filter the reaction mixture through a nitrocellulose membrane. Ribosome-ligand complexes will be retained on the filter, while the unbound ligand will pass through.

-